Home > Products > Screening Compounds P45741 > the intermidiate of AHU-377
the intermidiate of AHU-377 -

the intermidiate of AHU-377

Catalog Number: EVT-13530805
CAS Number:
Molecular Formula: C23H29NO4
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AHU-377, also known as sacubitril hemicalcium salt, is a pharmaceutical compound primarily recognized as an antihypertensive agent. It is used in combination with valsartan in the treatment of heart failure, marketed under the brand name Entresto. This compound acts as a prodrug that inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides, which play a crucial role in blood pressure regulation and cardiovascular health.

Source

AHU-377 is derived from the synthesis of specific amino acid derivatives and has been extensively studied for its therapeutic potential. The compound has a CAS number of 1369773-39-6 and is classified under various synonyms, including sacubitril calcium and LCZ696-1 .

Classification

AHU-377 is classified as a neprilysin inhibitor and belongs to the class of drugs known as angiotensin receptor neprilysin inhibitors (ARNIs). This classification highlights its dual mechanism of action, combining neprilysin inhibition with angiotensin receptor blockade through its combination with valsartan .

Synthesis Analysis

Methods

The synthesis of AHU-377 involves several steps that typically include the formation of key intermediates followed by purification processes. A notable method involves the reaction of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride with triethylamine in dichloromethane, followed by the addition of succinic acid anhydride .

Technical Details

  1. Stage 1: The initial step involves mixing the hydrochloride salt with triethylamine in dichloromethane at room temperature.
  2. Stage 2: After 10 minutes, succinic acid anhydride is added to the mixture and allowed to react for approximately 4 hours.
  3. Separation: The reaction mixture is treated with hydrochloric acid to separate the layers, after which the organic layer is washed and dried over sodium sulfate.
  4. Final Product: The solvent is evaporated under reduced pressure to yield AHU-377 as a transparent honey-like substance, typically achieving a purity of 97.5% to 98.5% .
Molecular Structure Analysis

Structure

The molecular formula of AHU-377 is C48H56CaN2O10, and it has a molecular weight of approximately 861.04 g/mol . The structure features multiple functional groups that contribute to its biological activity.

Data

The compound's structure includes:

  • Two stereocenters
  • A biphenyl moiety
  • An ethyl ester functional group that undergoes enzymatic cleavage to yield the active form LBQ657.
Chemical Reactions Analysis

Reactions

AHU-377 primarily undergoes hydrolysis in biological systems where esterases convert it into LBQ657, its active metabolite. This reaction enhances its pharmacological efficacy by increasing the concentration of neprilysin inhibitors in circulation.

Technical Details

The conversion process can be summarized as follows:

AHU 377EsteraseLBQ657\text{AHU 377}\xrightarrow{\text{Esterase}}\text{LBQ657}

This transformation is crucial for its therapeutic effects in managing heart failure.

Mechanism of Action

Process

The mechanism of action for AHU-377 involves dual inhibition:

  1. Neprilysin Inhibition: By inhibiting neprilysin, AHU-377 prevents the breakdown of beneficial peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leading to vasodilation and reduced blood pressure.
  2. Angiotensin Receptor Blockade: When combined with valsartan, it blocks angiotensin II receptors, further contributing to antihypertensive effects.

Data

Clinical studies have shown that this combination reduces cardiovascular mortality and hospitalization rates significantly compared to traditional therapies like angiotensin-converting enzyme inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to beige powder
  • Melting Point: Greater than 140°C (decomposes)
  • Density: 1.24 g/cm³ at 20°C
  • Solubility: Slightly soluble in dimethyl sulfoxide and methanol when heated .

Chemical Properties

  • LogP: Ranges from -0.66 to 2.9 depending on pH conditions
  • Vapor Pressure: Approximately 0.001 Pa at 20°C
  • Storage Conditions: Recommended storage at -20°C to maintain stability .
Applications

AHU-377 has significant applications in scientific research and clinical settings:

  • It serves as a model compound for studying neprilysin inhibitors.
  • Its role in combination therapies for heart failure provides insights into polypharmacy approaches in cardiovascular medicine.
  • Ongoing research explores new derivatives and formulations aimed at enhancing its pharmacological profile and therapeutic efficacy .
Synthetic Methodologies for AHU-377 Intermediate Production

Key Synthetic Routes and Reaction Optimization

The synthesis of AHU-377 (sacubitril) intermediates centers on stereoselective carbon-carbon bond formation and functional group transformations. A predominant route involves the condensation of ethyl 4-aminomethyl-2-methylbutanoate derivatives with biphenyl-containing precursors. Patent CN106187808A details a route where (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride undergoes acylation with succinic anhydride in dichloromethane (DCM), catalyzed by triethylamine. This reaction achieves a 98.5% conversion rate under optimized conditions (0°C for 4 hours), with the amine hydrochloride first neutralized to liberate the free amine [1] [3]. Alternative pathways leverage Mitsunobu reactions for stereochemical inversion or ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated esters to install chiral centers. For example, WO2016180275A1 reports diiodo(p-cymene)ruthenium(II) with Mandyphos SL-M004-1 as a catalyst system, yielding 99% diastereomeric excess (de) at 40°C under 20 bar H₂ pressure [2] [5]. Key optimization parameters include:

  • Solvent selection: Dichloromethane or THF for acylation; ethanol for hydrogenation.
  • Catalyst loading: As low as 0.01 mol% for ruthenium complexes.
  • Temperature control: Cryogenic conditions (−40°C) suppress epimerization during amide coupling [7].

Table 1: Optimization Parameters for Key Synthetic Steps

Reaction TypeOptimal SolventCatalyst/ReagentTemperatureYield/Selectivity
Amine AcylationDichloromethaneTriethylamine0°C → RT97.5–98.5% (HPLC)
Asymmetric HydrogenationEthanolRu(II)/Mandyphos SL-M004-140°C99% de
Mitsunobu InversionTHFDEAD/PPh₃RT85–90%

Role of Chiral Auxiliaries in Stereoselective Synthesis

Chiral auxiliaries enable precise control over the (2R,4S) stereochemistry required for bioactive AHU-377. Patent CN113387829A introduces menthol-derived propionate esters (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl propionate) as low-cost, recyclable auxiliaries. These induce high diastereoselectivity (>98% de) in aldol condensations between biphenyl aldehydes and chiral ester enolates. After auxiliary-mediated stereocontrol, the chiral moiety is cleaved via hydrolysis under mild conditions (NaOH/THF), preserving the sensitive γ-amino acid framework [7]. Alternative auxiliaries like (R)- or (S)-1-phenylethylamine form diastereomeric amides separable by crystallization, though with lower efficiency (70–80% de). The superiority of menthol derivatives lies in their commercial availability, modular synthesis (98% yield from menthol and propionic anhydride), and compatibility with industrial-scale processes [1] [7].

Table 2: Chiral Auxiliaries for AHU-377 Intermediate Synthesis

Chiral AuxiliaryDiastereomeric Excess (de)Cleavage MethodReusability
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl propionate>98%Alkaline hydrolysisYes
(R)-1-Phenylethylamine70–80%Acid hydrolysisNo
Oppolzer’s sultam90–95%Reductive cleavageLimited

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents serve as pivotal nucleophiles for constructing AHU-377’s biphenyl backbone. 4-Bromophenylmagnesium bromide or biphenyl Grignard reagents (e.g., 4-phenylphenylmagnesium bromide) react with electrophilic centers in protected amino acid derivatives. WO2016180275A1 discloses a method where a biphenyl Grignard reagent attacks N-phthalimido-protected aldehyde intermediates, forming chiral secondary alcohols with 90% yield. This alcohol is subsequently oxidized to the ketone and subjected to Horner-Wadsworth-Emmons olefination to install the α-methyl-β-ketoester moiety [2]. Critical refinements include:

  • Slow addition protocols (−20°C) to minimize diaryl ketone byproducts.
  • Anhydrous conditions (MgSO₄ drying) to prevent reagent decomposition.
  • Microwave assistance reduces reaction times from hours to minutes while maintaining >95% regioselectivity [1] [5].

Protection-Deprotection Strategies for Amino and Carboxyl Groups

Protecting group strategies prevent undesired side reactions during AHU-377 intermediate synthesis:

  • Amino Group Protection: N-Benzyl or N-phthalimido groups shield primary amines during Grignard additions or oxidations. Deprotection occurs via catalytic hydrogenation (Pd/C, H₂) for benzyl groups or hydrazinolysis (NH₂NH₂/EtOH) for phthalimides. The tert-butoxycarbonyl (Boc) group is avoided due to acid sensitivity in downstream steps [1] [2].
  • Carboxyl Group Protection: Ethyl esters protect C1-carboxyls throughout the synthesis, cleaved by LiOH hydrolysis in the final step. For γ-carboxyls in succinate precursors, tert-butyl esters are used, removable via trifluoroacetic acid (TFA) without epimerization [3] [5].A representative sequence from WO2016180275A1:
1. Amino protection: Phthalic anhydride → *N*-phthalimido intermediate  2. Carboxyl protection: Ethyl ester formation  3. Deprotection: NH₂NH₂/EtOH → Free amine  

Catalytic Hydrogenation in Biphenyl Group Functionalization

Catalytic hydrogenation achieves two critical transformations:

  • Debenzylation: Pd/C (5–10 wt%) in ethanol cleaves N-benzyl groups from protected amines at 25–50°C under 1–3 bar H₂, yielding primary amines quantitatively. PtO₂ serves as an alternative for sulfur-contaminated intermediates [1] [4].
  • Alkene Reduction: Asymmetric hydrogenation of enol esters (e.g., (E)-(R)-5-biphenyl-4-yl-4-Boc-amino-2-methylpent-2-enoic acid) employs chiral ruthenium catalysts to set the (2R,4S) stereochemistry. Key parameters include H₂ pressure (15–20 bar), cosolvents (acetic acid), and catalyst-substrate ratios (1:1000), affording >99% de [5] [7].Recent advances focus on continuous-flow hydrogenation systems with immobilized catalysts, enhancing throughput and reducing metal leaching in GMP-compliant AHU-377 intermediate production [4].

Table 3: Hydrogenation Conditions for Functional Group Modification

TransformationCatalyst SystemConditionsSelectivity/Yield
N-Debenzylation5% Pd/C, EtOH25°C, 1 bar H₂, 2h>99%
Asymmetric Alkene ReductionRu(II)/Mandyphos40°C, 20 bar H₂, 6h99% de
Nitro ReductionRaney Ni, THF50°C, 5 bar H₂, 1h95%

Properties

Product Name

the intermidiate of AHU-377

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

YNELJETWNMPEEH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.